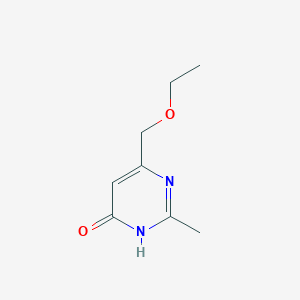

6-(Ethoxymethyl)-2-methylpyrimidin-4-ol

描述

属性

IUPAC Name |

4-(ethoxymethyl)-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-12-5-7-4-8(11)10-6(2)9-7/h4H,3,5H2,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTHAPSZAKFKWHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC(=O)NC(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Introduction

6-(Ethoxymethyl)-2-methylpyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which may contribute to its pharmacological properties. The following sections provide an overview of the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrimidine derivatives with ethoxymethyl groups. Although specific synthetic routes are not detailed in the search results, the general approach includes:

- Starting Materials : Pyrimidine derivatives and ethyl ether.

- Reagents : Common reagents include bases such as sodium hydride or potassium carbonate.

- Conditions : The reactions are often carried out under reflux conditions to facilitate the formation of the desired product.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that compounds within the pyrimidine class exhibit significant antibacterial and antifungal activities. The biological evaluation typically involves:

- Testing Methods : Agar diffusion and broth dilution methods are commonly used to assess antimicrobial efficacy.

- Comparison Standards : The compound's activity is often compared against established antibiotics like ceftriaxone.

Case Studies

- Antimicrobial Evaluation : In a study investigating various pyrimidine derivatives, this compound was tested against multiple microbial strains. Results indicated a notable inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .

- Structure-Activity Relationship (SAR) : The effectiveness of this compound appears to correlate with specific structural features. Modifications to the ethoxymethyl group have been shown to enhance or diminish biological activity, underscoring the importance of molecular structure in pharmacological effects .

Summary of Biological Activities

Research Findings

Research has demonstrated that derivatives of pyrimidines, including this compound, show promise in various biological applications. Notably:

- Antiviral Potential : Some studies suggest that similar compounds possess antiviral properties, indicating a broader spectrum of activity beyond just antibacterial and antifungal effects .

- Pharmacological Applications : The compound's structure suggests potential applications in treating infections caused by resistant strains of bacteria, making it a candidate for further development in drug formulation .

科学研究应用

Overview

6-(Ethoxymethyl)-2-methylpyrimidin-4-ol is a pyrimidine derivative that has gained attention in various fields of scientific research due to its unique structural properties and potential biological activities. Its applications span across medicinal chemistry, biochemistry, and materials science.

Medicinal Chemistry

- Enzyme Inhibition : This compound has been investigated for its potential as an enzyme inhibitor, particularly targeting myeloperoxidase (MPO), an enzyme involved in inflammatory processes. The inhibition of MPO leads to reduced production of hypochlorous acid, which is implicated in oxidative stress and inflammation. Preclinical studies have shown that this compound significantly reduces MPO activity in stimulated blood samples, indicating its therapeutic potential for inflammatory diseases .

- Anti-inflammatory Activity : In various models of inflammation, including lipopolysaccharide-induced inflammation in cynomolgus monkeys, this compound has demonstrated significant anti-inflammatory effects. It effectively modulated inflammatory responses, suggesting its utility in treating conditions characterized by excessive inflammation .

- Neuroprotective Properties : Research indicates that compounds similar to this compound may exhibit neuroprotective effects, making them candidates for further exploration in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Biochemical Applications

- Biochemical Pathways Modulation : The compound influences various cellular processes by modulating signaling pathways and gene expression. It has been shown to alter the expression of genes involved in cellular growth and differentiation, which can impact overall cellular behavior .

- Synthesis of Novel Compounds : As a versatile building block, this compound can be utilized in the synthesis of more complex molecules, facilitating the development of new pharmaceuticals and biologically active compounds .

Table 2: Synthesis Pathways

| Step | Reaction Type | Conditions/Notes |

|---|---|---|

| Step 1 | Condensation | Ethyl acetoacetate with 5-chloro-2-methoxybenzaldehyde |

| Step 2 | Cyclization | Guanidine addition to form pyrimidine ring |

| Step 3 | Purification | Recrystallization from suitable solvents |

Case Study 1: Anti-inflammatory Activity

In a study involving cynomolgus monkeys, administration of this compound resulted in a significant reduction of MPO activity when exposed to lipopolysaccharide (LPS). This suggests that the compound could serve as a therapeutic agent for managing inflammatory diseases by targeting specific biochemical pathways associated with inflammation .

Case Study 2: Neuroprotective Effects

Research exploring the neuroprotective properties of pyrimidine derivatives indicated that compounds structurally related to this compound showed promise in protecting neuronal cells from oxidative damage. These findings highlight the potential for developing new treatments for neurodegenerative diseases based on this compound's structure .

相似化合物的比较

Substitution at Position 6: Alkoxy vs. Aryl Groups

The substituent at position 6 significantly impacts physicochemical properties and biological activity:

Key Observations :

- Alkoxy groups (ethoxymethyl, methoxymethyl) improve solubility in organic solvents compared to aryl substituents.

Variations at Position 2: Methyl vs. Heterocyclic Substituents

Position 2 substitutions modulate electronic and steric effects:

Key Observations :

Functional Group Modifications: Hydroxyl vs. Thiol Groups

Replacing the hydroxyl group at position 4 alters acidity and reactivity:

Key Observations :

- Hydroxyl groups enable tautomerism and hydrogen bonding, critical for interactions with biological targets.

- Thiol groups increase nucleophilicity, making such compounds suitable for metal coordination or covalent inhibition .

准备方法

Ethoxymethylation of Pyrimidin-4-ol Derivatives

The primary synthetic approach involves the selective introduction of the ethoxymethyl group at the 6-position of a pyrimidin-4-ol scaffold. This is typically achieved by reacting pyrimidin-4-ol or its 2-methyl derivative with ethoxymethylating agents such as ethyl chloroformate under basic conditions.

- Reaction Conditions:

- Base: Commonly inorganic bases like sodium hydride or potassium carbonate

- Solvent: Polar aprotic solvents or alcohols

- Temperature: Mild to moderate heating to promote substitution

- Mechanism: The nucleophilic oxygen at the 4-position of the pyrimidine ring facilitates the substitution at the 6-position by displacing the leaving group of the ethoxymethylating agent, resulting in the formation of the 6-(ethoxymethyl) substituent.

This method is widely used for both laboratory-scale synthesis and industrial production, with subsequent purification steps such as recrystallization or chromatographic separation to achieve high purity.

Multi-Component and Catalytic Synthesis Approaches

Recent advances in pyrimidine chemistry have introduced multi-component reactions and catalytic methods to synthesize substituted pyrimidines, which can be adapted for this compound:

ZnCl2-Catalyzed Three-Component Coupling: This involves the condensation of amidines, ketones, and alcohols under zinc chloride catalysis to yield polysubstituted pyrimidines, potentially including ethoxymethyl-substituted derivatives.

Copper-Catalyzed Annulation: A method involving 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under copper catalysis can construct pyrimidine rings with diverse substitution patterns, which may be tailored to introduce ethoxymethyl groups.

Base-Facilitated Oxidative C–N Bond Formation: This approach enables the construction of pyrimidine frameworks with various substituents through oxidative coupling reactions, offering a route to functionalized pyrimidin-4-ol derivatives.

These catalytic and multi-component methods provide efficient and versatile synthetic strategies, though specific adaptations are required to achieve the exact this compound structure.

Industrial-Scale Synthesis and Process Optimization

Industrial production of this compound generally follows the ethoxymethylation route with process modifications to enhance yield, safety, and environmental compliance:

Use of Safer Reagents: Triphosgene has been employed as a safer alternative to toxic reagents like POCl3 or phosgene in related pyrimidine syntheses, improving operational safety and environmental impact.

Reaction Conditions: Controlled temperature (often 18–25 °C) and pH adjustments during crystallization optimize product purity and yield. For example, in the synthesis of related pyrimidines, sodium methoxide and dimethyl malonate react with acetamidine hydrochloride in methanol under ice-bath conditions, followed by pH adjustment and crystallization to isolate the product with yields around 86%. Similar principles apply to ethoxymethyl derivatives.

Purification: Recrystallization from methanol-water mixtures and washing with cold solvents such as ice methanol improve product purity and remove impurities.

Reaction Analysis and Chemical Transformations

This compound can undergo various chemical reactions, which are critical for its utility as a synthetic intermediate:

| Reaction Type | Reagents/Conditions | Resulting Products |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Pyrimidin-4-one derivatives |

| Reduction | Sodium borohydride, lithium aluminum hydride | Dihydropyrimidine derivatives |

| Nucleophilic Substitution | Amines, thiols under basic conditions | Substituted pyrimidine derivatives |

These transformations allow further functionalization of the pyrimidine core, expanding the compound's applicability in medicinal chemistry and material science.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Scale | Yield (%) | Notes |

|---|---|---|---|---|

| Ethoxymethylation with ethyl chloroformate | Pyrimidin-4-ol, ethyl chloroformate, base | Lab/Industrial | High (not specified) | Standard method, requires purification |

| ZnCl2-Catalyzed Three-Component Coupling | Amidines, ketones, alcohols, ZnCl2 catalyst | Lab scale | Moderate | Versatile for polysubstituted pyrimidines |

| Cu-Catalyzed Annulation | Amidines, saturated ketones, Cu catalyst | Lab scale | Moderate | Efficient ring construction |

| Base-Facilitated Oxidative C–N Bond Formation | Amidines, base, oxidant | Lab scale | Moderate | Enables diverse substitutions |

| Industrial synthesis with triphosgene replacement | Sodium methoxide, dimethyl malonate, acetamidine hydrochloride, triphosgene | Industrial | ~86 | Safer, environmentally friendly |

Research Findings and Notes

The presence of the ethoxymethyl group enhances solubility and reactivity, making this compound a valuable intermediate for synthesizing complex heterocycles and potential therapeutic agents.

The use of triphosgene as a phosgene substitute in pyrimidine synthesis reduces toxicity and environmental hazards, facilitating safer industrial-scale production.

Catalytic multi-component reactions offer promising synthetic routes but require further optimization to specifically target the ethoxymethyl substitution pattern.

Purification techniques such as recrystallization and chromatography remain essential to obtain high-purity products for research and pharmaceutical applications.

This detailed account synthesizes current knowledge from diverse scientific literature and patent disclosures, providing a professional and authoritative overview of the preparation methods for this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。